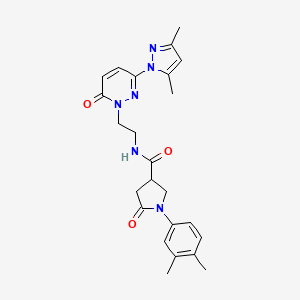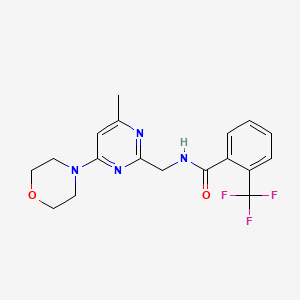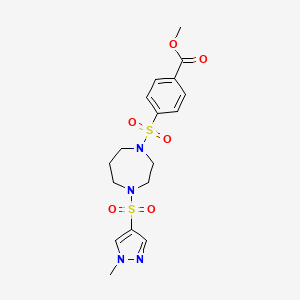![molecular formula C21H14BrFN4O3 B2402462 3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-75-8](/img/structure/B2402462.png)
3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the compound’s reactivity and interactions with other molecules. X-ray diffraction or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the purine and oxazole rings. These groups could participate in various chemical reactions, such as substitution reactions or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its atoms .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivative Formation
Research on compounds structurally related to 3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has explored their chemical reactions and potential for forming derivatives. For example, the study of nitrogen heterocycles and reactions of phthalimidin-2-ylacetic acid derivatives has led to the formation of various compounds, demonstrating the versatility of these structures in synthetic chemistry (Scartoni, Fiaschi, Catalano, Morelli, & Marsili, 1979).
Anticancer and Antiviral Potentials
A significant area of research focuses on the potential anticancer and antiviral properties of related compounds. For instance, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines, showing promising results (Sucharitha, Kumar, Ravinder, Reddy, & Narsimha, 2021).
Potential in Neurodegenerative Disease Treatment
Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally related, has shown potential as multitarget drugs for the treatment of neurodegenerative diseases. These compounds have been found to have dual-target-directed adenosine receptor antagonistic properties, which could be beneficial in symptomatic and disease-modifying treatments (Brunschweiger, Koch, Schlenk, Pineda, Küppers, Hinz, Köse, Ullrich, Hockemeyer, Wiese, Heer, & Müller, 2014).
Anticonvulsant and Antidepressant Properties
Compounds similar to 3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione have been studied for their potential as anticonvulsant and antidepressant agents. For example, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione has exhibited antidepressant activity, suggesting the potential of these compounds in neuropsychiatric treatment (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Synthesis and Structural Studies
The synthesis and structural studies of related compounds, such as 1,2,4-triazole derivatives and reactions with thiiranes, have been explored to understand their chemical behavior and potential applications in various fields, including medicinal chemistry (Klen & Khaliullin, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4O3/c1-25-18-17(19(28)27(21(25)29)10-12-2-6-14(22)7-3-12)26-11-16(30-20(26)24-18)13-4-8-15(23)9-5-13/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKGELKDKLDSPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4C=C(OC4=N2)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2402379.png)
![N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2402381.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402387.png)
![N~6~-(4-fluorophenyl)-3-methyl-N~6~-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2402388.png)


![3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2402391.png)
![(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol](/img/structure/B2402393.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402399.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2402400.png)
![3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide](/img/structure/B2402402.png)